1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Description

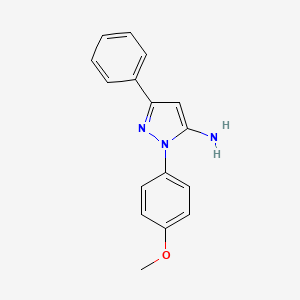

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O, molecular weight: 265.316 g/mol) is a pyrazole-based compound characterized by a methoxyphenyl group at position 1 and a phenyl group at position 3 of the pyrazole ring (Figure 1). It is synthesized via a regiospecific reaction between benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride under reflux, yielding a single isomer with 90% efficiency . The molecular structure, confirmed via single-crystal X-ray diffraction, reveals dihedral angles of 37.01° (methoxyphenyl vs. pyrazole) and 29.41° (phenyl vs. pyrazole), influencing its planarity and intermolecular interactions .

Structure

3D Structure

Properties

CAS No. |

41554-51-2 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-phenylpyrazol-3-amine |

InChI |

InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)19-16(17)11-15(18-19)12-5-3-2-4-6-12/h2-11H,17H2,1H3 |

InChI Key |

JBFQWKFLFKHZRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Regiospecific Condensation of β-Ketonitriles with Hydrazine Derivatives

The most widely documented synthesis involves the condensation of benzoylacetonitrile (C₉H₇NO) with 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions in absolute ethanol. This method, reported by Nichol et al. (2009), achieves a 90% yield through a one-day reaction . The regiospecificity arises from the nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent cyclization via intramolecular attack on the nitrile group yields the pyrazole core .

Key Reaction Parameters

Alternative routes explore substituted hydrazines and β-ketonitriles to modify the pyrazole’s substituents. For example, Cheng and Robins (1986) demonstrated that α-cyanoacetophenones react with arylhydrazines to form 5-aminopyrazoles . This method’s versatility allows the introduction of diverse aryl groups at the 1- and 3-positions of the pyrazole ring. However, the title compound’s synthesis specifically requires 4-methoxyphenyl and phenyl groups, necessitating precise stoichiometric control to avoid regioisomeric byproducts .

Mechanistic Insights

-

Hydrazone Formation : The hydrazine attacks the β-ketonitrile’s carbonyl carbon, forming a hydrazone intermediate .

-

Cyclization : The adjacent nitrogen attacks the nitrile carbon, closing the pyrazole ring .

-

Aromatization : Loss of water or ammonia finalizes the aromatic pyrazole structure .

Solvent and Temperature Optimization

Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Studies comparing ethanol with aprotic solvents (e.g., THF, DMF) show reduced yields (<70%) in non-polar media, likely due to poor hydrazine solubility . Reflux conditions (≈78°C) are critical for completing the reaction within 24 hours; lower temperatures (40–60°C) prolong the reaction time to 48–72 hours without improving yields .

Purification and Crystallization Techniques

Post-synthesis purification involves liquid-liquid extraction with dichloromethane and water to remove unreacted hydrazinium chloride. Anhydrous MgSO₄ is used for drying, followed by recrystallization from dichloromethane/hexane to obtain crystals suitable for X-ray diffraction . Single-crystal X-ray analysis confirms the structure, revealing a planar methoxybenzene group (r.m.s. deviation: 0.0354 Å) and a dihedral angle of 29.41° between the phenyl and pyrazole rings .

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Unit Cell Dimensions | a = 10.648 Å, b = 12.017 Å, c = 12.648 Å | |

| Dihedral Angles | Phenyl-Pyrazole: 29.41°, Methoxybenzene-Pyrazole: 37.01° |

Spectroscopic Validation of the Product

The compound’s structure is further confirmed through spectroscopy:

¹H NMR (CDCl₃)

| Signal (δ, ppm) | Integration | Assignment | Source |

|---|---|---|---|

| 3.85 | 3H (s) | Methoxy (-OCH₃) | |

| 5.95 | 1H (s) | Pyrazole C-H | |

| 7.0–7.8 | 9H (m) | Aromatic protons |

¹³C NMR (CDCl₃)

Mass Spectrometry

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and safety. Potential strategies include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pain Management and Analgesic Properties

Research indicates that 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine may exhibit significant analgesic properties. The compound has been studied for its potential to act as a dual inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The co-administration of this compound with opioids has shown to enhance analgesic effects while reducing the development of drug tolerance, making it a candidate for pain management therapies .

Inhibition of Protein Kinases

Another notable application of this compound is its ability to inhibit Kit protein kinases. This is particularly relevant in the context of certain cancers where Kit signaling plays a crucial role. The compound's efficacy in inhibiting these kinases suggests its potential use in developing targeted cancer therapies .

Synthesis and Structural Analysis

The synthesis of this compound involves a regiospecific reaction between hydrazine derivatives and benzoylacetonitrile, yielding pyrazoles with specific structural features conducive to biological activity. Single-crystal X-ray diffraction has been employed to confirm the compound's structure, revealing important intermolecular interactions such as N—H⋯N hydrogen bonds that contribute to its stability and functionality .

Analgesic Efficacy

In experimental models, the analgesic efficacy of this compound has been evaluated alongside traditional opioid treatments. Studies demonstrated that this compound not only provided pain relief but also mitigated the side effects commonly associated with opioid use, such as tolerance development .

Cancer Research

The inhibition of Kit protein kinases by this compound has been investigated in vitro, showing promising results in reducing cell proliferation in cancer cell lines that express high levels of these kinases. This positions this compound as a potential therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-5-amine derivatives vary widely in substituent patterns, affecting electronic, steric, and physicochemical properties. Key analogs include:

Physicochemical Properties

- Lipophilicity : The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., fluorine in , chlorine in ).

- Planarity : The target compound’s dihedral angles (37.01° and 29.41°) contrast with analogs like 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine, where ortho-substituents create greater steric distortion .

Biological Activity

Overview

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and cancer. The structural uniqueness of this compound, characterized by the presence of both a methoxy and a phenyl group, plays a crucial role in its biological efficacy.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, the compound may modulate signal transduction pathways through receptor interactions, which contributes to its therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically, it has been noted for dual inhibition of COX-2 and opioid mu receptors, suggesting a potential for analgesic applications alongside anti-inflammatory effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, it has shown promising results against different cancer cell lines. For instance, it was reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The IC50 values for growth inhibition in cancer cell lines were found to be in the low micromolar range, indicating potent activity against malignancies such as liver and cervical cancer .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of several kinases involved in cancer progression. Studies have highlighted its effectiveness against JAK2/3 and Aurora A/B kinases, which are critical in various signaling pathways related to cell proliferation and survival . The compound's ability to act on multiple targets enhances its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound Name | COX Inhibition | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | Yes | Strong | Opioid receptor activity |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | Moderate | Moderate | Limited |

| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | No | Weak | None |

This table illustrates that while this compound shows robust biological activity across multiple domains, other analogs may lack similar efficacy.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- In Vitro Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 0.08 to 12.07 µM depending on the cell type .

- Animal Models : In vivo studies have shown that this compound can reduce inflammation markers significantly in models of arthritis and other inflammatory conditions .

- Molecular Docking : Computational studies have provided insights into the binding interactions between this compound and target proteins, supporting experimental findings regarding its mechanism of action .

Q & A

Q. Virtual Screening and Docking :

- Target Identification : The compound’s diarylpyrazole scaffold is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibition and σ receptor antagonism .

- Molecular Dynamics (MD) : Simulations reveal stable interactions with the COX-2 active site (e.g., hydrogen bonding with Arg120 and Tyr355) .

Tools : AutoDock Vina or Schrödinger Suite for binding affinity prediction .

Advanced: How should crystallographic data inconsistencies (e.g., bond length deviations) be addressed during refinement?

- Refinement Protocols : Use SHELXL with iterative cycles for anisotropic displacement parameters and hydrogen bonding optimization. For example, SHELXL’s "L.S." command improves R-factor convergence .

- Validation Tools : Mercury CSD 2.0 for void analysis and packing similarity checks .

- Data Filtering : Exclude reflections with to enhance data reliability .

Basic: What spectroscopic techniques are critical for monitoring synthetic intermediates?

- IR Spectroscopy : Track carbonyl stretches (e.g., 1700–1650 cm for acyl thiourea intermediates) .

- LC-MS : Identify byproducts (e.g., regioisomers or oxidation derivatives) during cyclization .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.